molecular formula C10H8F2O3 B130826 2-Acetoxy-2',4'-difluoroacetophenone CAS No. 122263-03-0

2-Acetoxy-2',4'-difluoroacetophenone

Cat. No.: B130826
CAS No.: 122263-03-0
M. Wt: 214.16 g/mol
InChI Key: OOCYQJABZIZEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-2',4'-difluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Paeonol Derivatives and Pharmacological Activities

Paeonol and its derivatives, including compounds structurally related to acetophenones, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. The modification of paeonol's structure, which is an acetophenone derivative itself, highlights the potential for chemical derivatives like 2-Acetoxy-2',4'-difluoroacetophenone to have significant applications in pharmacological research (Wang et al., 2020).

Treatment of Wastewater

The treatment and reclaiming of wastewater, especially from industries such as pesticides, is crucial for environmental protection. While not directly mentioning this compound, studies on the removal of toxic pollutants from industrial wastewater underscore the importance of research on chemical compounds that can either serve as contaminants or as part of remediation solutions (Goodwin et al., 2018).

Acetoin Production and Its Importance

Research on acetoin, a volatile compound used across various industries, shows the significance of understanding and improving the biosynthesis and chemical synthesis of such compounds. Acetoin's production processes, which involve chemical compounds including acetophenones, are crucial for developing sustainable and efficient production methods. This research can provide a template for exploring the synthesis and applications of this compound in similar contexts (Xiao & Lu, 2014).

Environmental Impact of Herbicides

The environmental fate and impact of herbicides, including those chemically related to acetophenones, are critical areas of research. Understanding how such compounds behave in agricultural settings and their potential for biodegradation by microorganisms offers insights into managing and mitigating their environmental effects. This area of research might be relevant for assessing the environmental implications of this compound usage (Magnoli et al., 2020).

Properties

IUPAC Name

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCYQJABZIZEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570492
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122263-03-0
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of NaI, and 3L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1L. Pour the residue into 6L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR100##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of Nal, and 3 L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1 L. Pour the residue into 6 L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR101##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.